Unithiol

Description

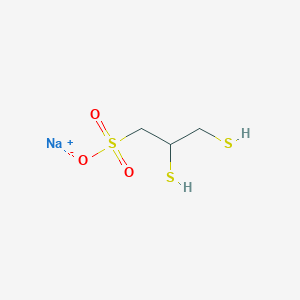

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2,3-bis(sulfanyl)propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O3S3.Na/c4-9(5,6)2-3(8)1-7;/h3,7-8H,1-2H2,(H,4,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGGPAWQCCGEWTJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CS(=O)(=O)[O-])S)S.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NaO3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

74-61-3 (parent cpd) | |

| Record name | Unithiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004076022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40958410 | |

| Record name | Sodium 2,3-bis(sulfanyl)propane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40958410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] | |

| Record name | 2,3-Dimercapto-1-propanesulfonic acid sodium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10564 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4076-02-2, 37260-06-3 | |

| Record name | Unithiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004076022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 2,3-bis(sulfanyl)propane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40958410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2,3-dimercaptopropanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.634 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM 2,3-DIMERCAPTO-1-PROPANESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/690VN2L7TK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unithiol's Mechanism of Action in Heavy Metal Chelation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Unithiol (2,3-dimercapto-1-propanesulfonic acid, DMPS) is a water-soluble chelating agent with a well-established role in the treatment of heavy metal poisoning. Its efficacy is rooted in its chemical structure, which features two vicinal thiol (-SH) groups that exhibit a high affinity for heavy metal ions such as mercury (Hg²⁺), lead (Pb²⁺), and arsenic (As³⁺). This guide provides a comprehensive overview of the core mechanism of action of this compound in heavy metal chelation, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways involved.

Core Mechanism of Chelation

The primary mechanism of this compound's action is the formation of stable, water-soluble complexes with heavy metal ions.[1][2][3] This process, known as chelation, effectively sequesters the toxic metal ions, neutralizing their harmful biological activity.[4]

Key Features of this compound's Chelation Process:

-

Dithiol Binding: The two thiol groups on the this compound molecule are crucial for its metal-binding capabilities.[2] These groups form strong covalent bonds with heavy metal ions, creating stable chelate rings.[3]

-

Formation of Water-Soluble Complexes: The sulfonic acid group in the this compound molecule enhances the water solubility of both the chelator and the resulting metal complexes.[4] This increased solubility is critical for the renal excretion of the chelated metals, facilitating their removal from the body.[3]

-

Intracellular and Extracellular Action: this compound has the ability to cross cellular membranes, allowing it to chelate heavy metals that have accumulated in intracellular compartments.[3] This is particularly important for treating chronic heavy metal poisoning.

-

High Therapeutic Index: this compound possesses a high therapeutic index, indicating a wide margin of safety between therapeutic and toxic doses.[3]

-

Specificity: this compound's interaction with heavy metals is specific and strong enough to prevent the displacement of essential minerals from their biological binding sites, thus helping to maintain the body's mineral balance.[3]

Quantitative Data on Chelation Efficacy

The effectiveness of a chelating agent is quantitatively described by its stability constant (log K) with a particular metal ion. A higher stability constant indicates a stronger and more stable complex. While specific, experimentally determined log K values for this compound with mercury, lead, and arsenic under physiological conditions are not consistently reported across all literature, the available data and comparative studies with similar dithiols like dimercaptosuccinic acid (DMSA) indicate a high binding affinity.

| Heavy Metal Ion | Chelator | Stability Constant (log K) | Notes |

| Lead (Pb²⁺) | DMSA | 17.4 (1:1 complex) | DMSA is a structurally similar dithiol chelator. |

| Bismuth (Bi³⁺) | DMSA | 43.87 (bis(DMSA) chelate) | Demonstrates the high affinity of dithiols for trivalent metals. |

Data for DMSA is provided as a reference for the binding affinity of vicinal dithiol chelators.

Experimental Protocols

Determination of Stability Constants by Potentiometric Titration

Potentiometric titration is a classical method for determining the stability constants of metal-ligand complexes.

Objective: To determine the stability constant of a this compound-heavy metal complex by monitoring the change in pH upon titration.

Materials:

-

pH meter with a resolution of 0.1 mV

-

Glass and reference electrodes

-

Double-walled titration flask with a thermostat

-

Burette

-

This compound (DMPS) solution of known concentration

-

Heavy metal salt solution (e.g., HgCl₂, Pb(NO₃)₂, NaAsO₂) of known concentration

-

Standardized strong acid (e.g., HClO₄) and strong base (e.g., KOH or NaOH) solutions

-

Inert background electrolyte (e.g., KCl or NaClO₄) to maintain constant ionic strength

-

High-purity water

Procedure:

-

Electrode Calibration: Calibrate the electrode system using standard buffer solutions. Perform calibration titrations with a strong acid and strong base to determine the standard electrode potential (E⁰) and the Nernstian slope.

-

Ligand Protonation Constants: Titrate a solution of this compound with a standardized strong base in the presence of the background electrolyte. Record the pH at regular intervals of titrant addition. This data is used to calculate the protonation constants of the thiol groups.

-

Metal-Ligand Titration: Prepare a solution containing a known concentration of this compound, the heavy metal salt, and the background electrolyte. Titrate this solution with the standardized strong base. Record the pH at regular intervals.

-

Data Analysis: Use a suitable software program (e.g., Hyperquad, PSEQUAD) to refine the protonation constants and calculate the stability constants of the this compound-metal complexes from the titration data. The software fits the experimental data to a chemical model that includes all relevant species in solution (free metal, free ligand, protonated ligand, and metal-ligand complexes).

In Vivo Assessment of this compound Efficacy in a Rodent Model of Acute Mercury Poisoning

Objective: To evaluate the efficacy of this compound in promoting the excretion and reducing the tissue burden of mercury in a rat model of acute mercury poisoning.

Materials:

-

Male Wistar rats (or other suitable strain)

-

Mercuric chloride (HgCl₂) solution

-

This compound (DMPS) solution

-

Metabolic cages for urine and feces collection

-

Analytical instruments for mercury quantification (e.g., cold vapor atomic absorption spectrometry)

Procedure:

-

Acclimatization: Acclimate rats to the experimental conditions for at least one week.

-

Induction of Mercury Poisoning: Administer a single, sublethal dose of HgCl₂ to the rats via an appropriate route (e.g., intraperitoneal injection or oral gavage).

-

Treatment Groups: Divide the rats into at least two groups: a control group receiving a vehicle (e.g., saline) and a treatment group receiving this compound.

-

This compound Administration: Administer this compound to the treatment group at a predetermined dose and schedule (e.g., oral gavage or intraperitoneal injection) starting at a specific time point after mercury exposure. Prompt administration (within minutes to hours) is crucial for maximum efficacy.[5]

-

Sample Collection: House the rats in metabolic cages and collect urine and feces at regular intervals (e.g., every 24 hours) for the duration of the study. At the end of the study, euthanize the animals and collect key organs (kidneys, liver, brain).

-

Mercury Analysis: Analyze the mercury content in the collected urine, feces, and tissue samples using a validated analytical method.

-

Data Analysis: Compare the total mercury excretion and the mercury concentration in the organs between the control and this compound-treated groups to determine the efficacy of the chelation therapy.

Signaling Pathways and Logical Relationships

Heavy metals induce cellular toxicity through various mechanisms, including the generation of reactive oxygen species (ROS), which leads to oxidative stress, and the disruption of key signaling pathways.[6][7] this compound, by chelating these metals, can help mitigate these effects.

Heavy Metal-Induced Oxidative Stress and this compound's Protective Role

Heavy metals can deplete cellular antioxidants, such as glutathione, and inhibit antioxidant enzymes, leading to an accumulation of ROS and subsequent damage to lipids, proteins, and DNA.

Caption: this compound chelates heavy metals, preventing oxidative stress and cell damage.

Heavy Metal Disruption of MAPK Signaling and Potential for this compound Intervention

Heavy metals are known to activate Mitogen-Activated Protein Kinase (MAPK) signaling pathways, such as ERK, JNK, and p38 MAPK.[6][7][8][9][10] This activation can lead to a variety of cellular responses, including inflammation, apoptosis, and altered gene expression.[7] By removing the metal trigger, this compound can potentially restore normal MAPK signaling.

Caption: Heavy metals activate MAPK pathways, leading to adverse cellular responses.

The Nrf2-Keap1 Pathway in Heavy Metal Detoxification

The Nrf2-Keap1 pathway is a critical cellular defense mechanism against oxidative stress.[11][12] Heavy metals can induce the activation of Nrf2, leading to the transcription of antioxidant and detoxification genes.[12] While this is a protective response, chronic activation can be detrimental. This compound's role in this context is to remove the initial stressor (the heavy metal), thereby helping to restore normal redox homeostasis.

Caption: The Nrf2-Keap1 pathway is a key defense against heavy metal-induced oxidative stress.

Conclusion

This compound's efficacy as a heavy metal chelator is firmly established through its dithiol-mediated binding, formation of stable, water-soluble complexes, and favorable pharmacokinetic profile. Its ability to act both intracellularly and extracellularly, coupled with a high safety margin, makes it a valuable therapeutic agent in the management of heavy metal poisoning. Further research to precisely quantify its binding affinities with various heavy metals under physiological conditions will continue to refine our understanding and optimize its clinical application. The elucidation of its role in modulating cellular signaling pathways disrupted by heavy metals opens new avenues for exploring its broader therapeutic potential.

References

- 1. Binding of Arsenic by Common Functional Groups: An Experimental and Quantum-Mechanical Study [mdpi.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. mdpi.com [mdpi.com]

- 5. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 6. MAPK Cascades and Transcriptional Factors: Regulation of Heavy Metal Tolerance in Plants: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 7. scilit.com [scilit.com]

- 8. Heavy Metal Stress. Activation of Distinct Mitogen-Activated Protein Kinase Pathways by Copper and Cadmium - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Effects of heavy metals on mitogen-activated protein kinase pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Role of Toxic Metals and Metalloids in Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NRF2 Oxidative Stress Induced by Heavy Metals is Cell Type Dependent - PMC [pmc.ncbi.nlm.nih.gov]

Unithiol (DMPS) for Mercury Detoxification: A Technical Guide for Researchers

Introduction

Unithiol, also known as DMPS (2,3-Dimercapto-1-propanesulfonic acid), is a water-soluble chelating agent developed in the former Soviet Union and has been utilized for decades in the treatment of heavy metal poisoning, particularly from mercury, arsenic, and lead.[1][2] As a structural analog of dimercaprol (B125519) (BAL), DMPS offers a more favorable safety profile, notably because it does not redistribute mercury to the brain, a significant drawback of BAL.[1][3][4] Its water solubility allows for both oral and parenteral administration, making it a versatile tool in clinical and research settings.[1][2] This guide provides an in-depth technical overview of this compound's mechanism, efficacy, and experimental application in the context of mercury detoxification research, targeted at scientists and drug development professionals.

Core Mechanism of Action

The primary therapeutic action of this compound in mercury detoxification is rooted in the principles of chelation chemistry. The molecule's efficacy is derived from its two thiol (-SH) groups, which have a high binding affinity for mercuric ions (Hg²⁺).[5]

-

Chelation: Once administered, DMPS circulates in the bloodstream and permeates extracellular and intracellular compartments.[5] Its thiol groups form strong, stable covalent bonds with mercury ions.[5] This process creates a water-soluble and non-toxic DMPS-mercury chelate complex.[5]

-

Excretion: The formation of this water-soluble complex is critical, as it transforms the toxic, often lipid-soluble metal into a form that can be readily eliminated by the body.[5] The DMPS-mercury complex is primarily excreted through the kidneys and eliminated in the urine.[1][5] Over 80% of an intravenous dose is excreted renally, predominantly as transformed cyclic DMPS sulfides.[1][2]

-

Intracellular Access: A key advantage of DMPS is its ability to cross cellular membranes, allowing it to access and chelate heavy metals that have accumulated within cells and tissues, which is crucial for treating chronic poisoning.[5]

Pharmacokinetic Properties

The pharmacokinetic profile of this compound has been well-characterized, providing essential data for dosing and treatment schedules in experimental and clinical settings.

| Parameter | Value | Reference(s) |

| Oral Bioavailability | ~50% | [1][2] |

| Peak Blood Concentration (Oral) | ~3.7 hours | [1][2] |

| Plasma Protein Binding | Extensive, mainly to albumin | [1][6] |

| Metabolism | Transformed to cyclic DMPS sulfides | [1] |

| Elimination Half-Life | ~20 hours (total this compound) | [1][2] |

| Primary Route of Excretion | Renal (>80% of IV dose) | [1][2] |

Quantitative Efficacy in Mercury Detoxification

Numerous studies have quantified the efficacy of DMPS in mobilizing and eliminating mercury from the body. The data below summarizes key findings from both animal and human studies.

Table 1: Efficacy of DMPS in Animal Models of Mercury Exposure

| Animal Model | Mercury Compound | DMPS Treatment Regimen | Change in Brain Hg | Reduction in Kidney Hg | Fold Increase in Urinary Hg Excretion | Reference(s) |

| Rats | Methylmercury (B97897) Hydroxide (B78521) (10 ppm in water for 9 weeks) | Single IP injection (100 mg/kg) | Slight Increase (CH₃Hg⁺) | 38% (Hg²⁺), 59% (CH₃Hg⁺) | 7.2 (Hg²⁺), 28.3 (CH₃Hg⁺) | [7][8] |

| Rats | Methylmercury Hydroxide (10 ppm in water for 6 weeks) | 3 consecutive IP injections (100 mg/kg) at 72-h intervals | Significant Decrease (CH₃Hg⁺) | Data not specified | Data not specified | [7][8] |

Table 2: Efficacy of DMPS in Human Mercury Exposure Studies

| Study Population | Mercury Exposure Source | DMPS Treatment Regimen | Fold Increase in 24-hr Urinary Hg Excretion | Reference(s) |

| Volunteers | Dental Amalgams | 300 mg (oral) | Positive correlation with amalgam score | [9] |

| Former Chloro-alkali Workers | Metallic Mercury Vapor | 300 mg (oral) | 7.6 | [10] |

Experimental Protocols

Detailed and replicable protocols are fundamental to robust scientific inquiry. The following sections outline standard methodologies for using DMPS in mercury detoxification research.

Protocol 1: In Vivo Mercury Detoxification in a Rodent Model

This protocol describes a typical experiment to evaluate the efficacy of DMPS in reducing mercury body burden in rats exposed to methylmercury.

1. Objective: To quantify the effect of DMPS on mercury concentrations in the brain, kidneys, and blood, and its excretion in urine following chronic methylmercury exposure.

2. Materials:

-

F-344 Rats (or other appropriate strain)

-

Methylmercury hydroxide (MMH)

-

This compound (DMPS) for injection

-

Sterile saline

-

Metabolic cages for urine collection

-

Analytical instrumentation (e.g., CVAFS)

3. Experimental Workflow:

-

Acclimatization: House animals in standard conditions for at least one week.

-

Mercury Exposure: Administer MMH (e.g., 10 ppm) in drinking water for a specified period (e.g., 6-9 weeks) to establish a significant body burden.[7]

-

Baseline Measurement: Prior to chelation, collect 24-hour urine samples to determine baseline mercury excretion.

-

DMPS Administration: Administer DMPS via intraperitoneal (IP) injection (e.g., 100 mg/kg).[7] Treatment can be a single dose or multiple consecutive doses at defined intervals (e.g., every 72 hours).[7] A control group should receive saline injections.

-

Sample Collection:

-

Urine: Collect 24-hour urine samples in metabolic cages following each DMPS injection.

-

Tissues: At the end of the treatment period, euthanize animals and harvest tissues of interest (kidneys, brain, blood).

-

-

Sample Analysis: Analyze mercury content in all samples. It is crucial to speciate between inorganic (Hg²⁺) and organic (CH₃Hg⁺) mercury, as their distribution and response to chelation differ. Cold Vapor Atomic Fluorescence Spectroscopy (CVAFS) is a suitable analytical method.[7]

Protocol 2: DMPS Challenge Test for Mercury Burden Assessment (Human)

The DMPS challenge test is a diagnostic procedure used to estimate the total body burden of mercury, which may not be accurately reflected in baseline urine or blood tests.[11]

1. Objective: To mobilize mercury from tissue stores into the urine for quantitative analysis, providing an indication of the body's mercury load.

2. Patient Preparation:

-

The patient should be well-hydrated.

-

To ensure accuracy, the chelating agent should be taken on an empty stomach, as it can bind to dietary minerals.[11]

-

It is advisable to check the patient's zinc status before the test, as DMPS can increase zinc excretion.[12][13]

3. Experimental Workflow:

-

Baseline Sample: The patient empties their bladder, and this urine sample is collected to establish a baseline for mercury excretion.[11]

-

DMPS Administration: Administer a single oral dose of DMPS (e.g., 300 mg or 3 mg/kg).[9][12] Intravenous administration (e.g., 250 mg) is also used.[14][15]

-

Provocation Period: Following administration, collect all urine for a specified period. Peak urinary excretion of mercury typically occurs 2-3 hours after ingestion.[11] A total collection of 6-9 hours is common.[9]

-

Sample Analysis: Measure the total mercury concentration in both the baseline and the post-DMPS urine collections.

-

Interpretation: A significant increase in urinary mercury excretion in the post-DMPS sample compared to the baseline indicates a notable body burden of mercury.

Mercury's Impact on Signaling Pathways

Mercury exerts its toxicity primarily by disrupting cellular processes through its high affinity for sulfhydryl groups on proteins and enzymes. This leads to widespread cellular dysfunction, particularly through the induction of oxidative stress.

-

Glutathione (B108866) Depletion: Mercury readily binds to the sulfhydryl group of glutathione (GSH), the cell's primary antioxidant, leading to its depletion and impairing the cell's ability to neutralize reactive oxygen species (ROS).

-

Enzyme Inhibition: Mercury inhibits the activity of critical selenoenzymes, such as thioredoxin reductase and glutathione peroxidase, which are essential for regenerating antioxidants and protecting against oxidative damage.

DMPS's therapeutic action is not based on direct modulation of these signaling pathways. Instead, it acts as an upstream intervention. By chelating and removing mercury, DMPS reduces the primary toxicant load, thereby preventing or mitigating the downstream disruption of these vital antioxidant systems. The recovery of cellular signaling is a secondary consequence of successful detoxification.

Analytical Methods for Mercury Quantification

Accurate quantification of mercury in biological matrices is essential for detoxification research. Several highly sensitive analytical techniques are routinely employed.

-

Cold Vapor Atomic Absorption Spectrometry (CV-AAS): A common and robust technique for mercury determination. It involves reducing mercury ions to elemental mercury, which is then volatilized and measured by its absorption of light at a specific wavelength.[16]

-

Cold Vapor Atomic Fluorescence Spectrometry (CV-AFS): Offers higher sensitivity and lower detection limits than CV-AAS. After reduction to elemental mercury, the atoms are excited by a light source, and the resulting fluorescence is measured.[17]

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): A highly sensitive method capable of multi-element analysis and isotopic determination. It is particularly useful for detecting very low concentrations of mercury in complex biological samples.[18]

For speciation analysis (distinguishing between inorganic and organic mercury), these detection methods are often coupled with separation techniques like gas chromatography (GC) or liquid chromatography (LC).[18][19]

Adverse Effects and Research Considerations

While DMPS has a high therapeutic index, it is not without potential adverse effects.[5] Researchers should be aware of the following:

-

Common Reactions: Adverse reactions are relatively rare but can include gastrointestinal discomfort, skin reactions, and mild neutropenia.[12][20]

-

Hypersensitivity: Allergic reactions, particularly in individuals with asthma, can occur and necessitate discontinuation of the agent.[12][13]

-

Rapid Infusion Effects: Overly rapid intravenous infusion can lead to hypotension.[12][21]

-

Essential Mineral Depletion: DMPS can bind to and increase the urinary excretion of essential minerals, notably zinc and copper.[10][22] In studies involving repeated administration, monitoring and supplementation of these minerals should be considered to avoid inducing a deficiency state.[12][13]

-

Contraindications: Caution is required in subjects with severe renal insufficiency, as the kidneys are the primary route of excretion for DMPS and its metal complexes.[3][12]

References

- 1. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 2. brainkart.com [brainkart.com]

- 3. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 4. nbinno.com [nbinno.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. This compound (DMPS) | Anesthesia Key [aneskey.com]

- 7. Effects of 2,3-dimercapto-1-propanesulfonic acid (DMPS) on tissue and urine mercury levels following prolonged methylmercury exposure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Human studies with the chelating agents, DMPS and DMSA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Clearance half life of mercury in urine after the cessation of long term occupational exposure: influence of a chelating agent (DMPS) on excretion of mercury in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. worldhealthlaboratories.com [worldhealthlaboratories.com]

- 12. biomedres.us [biomedres.us]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Current approaches of the management of mercury poisoning: need of the hour - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Clinical pearls: Mercury toxicity [cshp.ca]

- 16. DSpace [scholarworks.umass.edu]

- 17. Recent updates on analytical methods for mercury determination: A review [pharmacia.pensoft.net]

- 18. public.pensoft.net [public.pensoft.net]

- 19. Rapid methods to detect organic mercury and total selenium in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Chelation in Metal Intoxication - PMC [pmc.ncbi.nlm.nih.gov]

- 21. austin.org.au [austin.org.au]

- 22. Chelation: Harnessing and Enhancing Heavy Metal Detoxification—A Review - PMC [pmc.ncbi.nlm.nih.gov]

Unithiol in the Treatment of Arsenic Poisoning: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Arsenic, a ubiquitous and highly toxic metalloid, poses a significant global health threat. Both acute and chronic exposure to arsenic can lead to a multisystemic disease state, necessitating effective therapeutic interventions. Chelation therapy remains the cornerstone of treatment for arsenic poisoning, and Unithiol (2,3-dimercapto-1-propanesulfonic acid, DMPS) has emerged as a key chelating agent. This technical guide provides an in-depth analysis of this compound's role in arsenic poisoning treatment, consolidating data on its efficacy, outlining experimental protocols from key studies, and visualizing its mechanism of action and relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development in the field of toxicology and pharmacology.

Mechanism of Action of this compound

This compound is a water-soluble analog of dimercaprol (B125519) (British Anti-Lewisite, BAL).[1] Its primary mechanism of action in arsenic poisoning is chelation.[2] The this compound molecule possesses two vicinal thiol (-SH) groups that have a high affinity for trivalent arsenic (arsenite).[2][3] Arsenite exerts its toxicity by binding to sulfhydryl groups on essential proteins and enzymes, leading to their inactivation.[3][4] this compound effectively competes for and binds to arsenic, forming a stable, water-soluble this compound-arsenic complex.[2] This complex is then readily excreted from the body, primarily via the kidneys, thereby reducing the systemic arsenic burden and mitigating its toxic effects.[2]

Efficacy of this compound in Arsenic Poisoning

The efficacy of this compound in treating arsenic poisoning has been evaluated in both preclinical and clinical settings. It has been shown to increase arsenic excretion and improve clinical outcomes in both acute and chronic poisoning scenarios.[5]

Preclinical Efficacy

Animal studies have demonstrated this compound's effectiveness in reducing the acute toxicity of arsenic. These studies provide valuable quantitative data on its protective effects.

| Parameter | Animal Model | Arsenic Compound | This compound Treatment | Result | Reference |

| LD50 | Mice | Sodium Arsenite (s.c.) | - | 0.057 mmol/kg | [6] |

| Potency Ratio (PR) | Mice | Arsenic Trioxide (s.c.) | 0.7 mmol/kg i.p. (0.5 min post-As) | 4.2 | [6] |

| Potency Ratio (PR) | Mice | Arsenic Trioxide (s.c.) | 0.7 mmol/kg i.p. (30 min post-As) | 2.6 | [6] |

LD50: Lethal dose for 50% of the population. PR (Potency Ratio): LD50 with treatment / LD50 without treatment. A higher PR indicates greater efficacy.

Clinical Efficacy in Chronic Arsenicosis

A randomized, placebo-controlled trial investigated the efficacy of oral this compound in patients with chronic arsenicosis from contaminated drinking water.

| Parameter | This compound Group (n=11) | Placebo Group (n=10) | p-value | Reference |

| Mean Pre-treatment Clinical Score | 8.90 ± 2.84 | 8.50 ± 1.96 | NS | [7] |

| Mean Post-treatment Clinical Score | 3.27 ± 1.73 | 5.40 ± 2.12 | < 0.01 | [7] |

| Mean Pre-treatment Urinary Arsenic (µg/L) | 285.36 ± 175.23 | 247.20 ± 123.45 | NS | [7] |

| Mean Post-treatment Urinary Arsenic (µg/L) | 489.09 ± 234.36 | 185.50 ± 98.12 | < 0.001 | [7] |

Clinical score based on an objective evaluation of arsenic-related health manifestations.

Pharmacokinetics of this compound

Understanding the pharmacokinetic profile of this compound is crucial for optimizing dosing regimens.

| Parameter | Route of Administration | Value | Reference |

| Oral Bioavailability | Oral | ~50% | [8][9] |

| Time to Peak Blood Concentration (Tmax) | Oral | ~3.7 hours | [8][9] |

| Elimination Half-life (Total this compound) | Intravenous | ~20 hours | [8][9] |

| Excretion | Intravenous | >80% in urine (10% unaltered, 90% as metabolites) | [8][9] |

| Protein Binding | - | Extensively bound to plasma proteins (mainly albumin) | [8][9] |

Dosing and Administration

The dosage of this compound varies depending on the acuity and severity of arsenic poisoning.

| Poisoning Type | Route | Recommended Dosage | Reference |

| Acute Poisoning | Oral | 1.2 to 2.4 g in divided doses over 24 hours | [5] |

| Intravenous | 3 to 5 mg/kg every 4 hours, then reduce frequency | [5] | |

| Chronic Poisoning | Oral | 100 mg three or four times daily | [5] |

Experimental Protocols

This section details the methodologies from key studies investigating this compound's efficacy in arsenic poisoning.

Animal Study: Efficacy of Dithiol Compounds in Acute As2O3 Poisoning in Mice

-

Animal Model: Male NMRI mice (n=6 per group).[6]

-

Arsenic Administration: A single subcutaneous (s.c.) injection of various doses of arsenic trioxide (As2O3).[6] The LD50 of arsenic was determined to be 0.057 mmol/kg.[6]

-

This compound Treatment: A single intraperitoneal (i.p.) injection of this compound (0.7 mmol/kg) was administered either 0.5 minutes or 30 minutes after the As2O3 injection.[6]

-

Efficacy Assessment: The potency ratio (PR) was calculated as the LD50 of arsenic with this compound treatment divided by the LD50 of arsenic without treatment.[6]

-

Arsenic Quantification: The tissue content of arsenic was measured using a tracer dose of 74As(III) and gamma counting.[6]

Clinical Trial: Randomized Placebo-Controlled Trial of DMPS in Chronic Arsenicosis

-

Study Design: A randomized, placebo-controlled trial.[7]

-

Participants: 21 patients with chronic arsenicosis were randomized into two groups: this compound (n=11) and placebo (n=10).[7]

-

This compound Treatment: The treatment group received 100 mg this compound capsules four times a day for one week, with the cycle repeated in the 3rd, 5th, and 7th weeks.[7]

-

Clinical Assessment: Clinical features were evaluated using an objective scoring system before and after the treatment period.[7]

-

Arsenic Quantification: Urinary arsenic excretion was measured before and after the treatment period. The analytical method for arsenic quantification was not specified in the abstract.[7]

Signaling Pathways in Arsenic Toxicity and this compound's Role

Arsenic exerts its toxicity by disrupting multiple cellular signaling pathways, primarily through the induction of oxidative stress. This compound, by chelating arsenic, can mitigate these downstream effects.

Arsenic-Induced Oxidative Stress and Cellular Response

Arsenic exposure leads to the generation of reactive oxygen species (ROS), which can damage cellular components and activate stress-response pathways.[5][10][11]

Caption: Arsenic-induced oxidative stress and downstream signaling pathways.

This compound's Mechanism of Chelation and Detoxification

This compound directly counteracts arsenic's toxic effects by forming a stable complex that is then excreted. This workflow prevents arsenic from interacting with cellular targets.

Caption: The workflow of this compound chelation and arsenic detoxification.

Conclusion

This compound is a potent and effective chelating agent in the management of arsenic poisoning. Its water solubility and favorable safety profile compared to older agents like dimercaprol make it a valuable therapeutic option. The quantitative data from both preclinical and clinical studies consistently demonstrate its ability to increase arsenic excretion and improve clinical outcomes. The detailed experimental protocols and understanding of the signaling pathways involved provide a solid foundation for further research and development in this critical area of toxicology. This guide consolidates key technical information to support the ongoing efforts of researchers and drug development professionals in combating the global health challenge of arsenic poisoning.

References

- 1. The Variable Regulatory Effect of Arsenic on Nrf2 Signaling Pathway in Mouse: a Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. p38α MAPK is required for arsenic-induced cell transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. British anti-Lewisite :: Biochemistry [chm.bris.ac.uk]

- 4. Metabolic and Genetic Derangement: A Review of Mechanisms Involved in Arsenic and Lead Toxicity and Genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Reactive Oxygen Species in Arsenic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unfolded protein response signaling and MAP kinase pathways underlie pathogenesis of arsenic-induced cutaneous inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Randomized placebo-controlled trial of 2,3-dimercapto-1-propanesulfonate (DMPS) in therapy of chronic arsenicosis due to drinking arsenic-contaminated water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Arsenic toxicity: sources, pathophysiology and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Arsenic-induced oxidative stress and its reversibility - PubMed [pubmed.ncbi.nlm.nih.gov]

Unithiol: A Promising Chelator for the Inhibition of Snakebite Venom Metalloproteinases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Snakebite envenoming is a significant global health issue, particularly in tropical and subtropical regions, causing substantial mortality and morbidity. The primary treatment, antivenom, faces challenges related to specificity, cost, and accessibility. This has spurred research into alternative and adjunct therapies. Unithiol (2,3-dimercapto-1-propanesulfonic acid, DMPS), a licensed heavy metal chelating agent, has emerged as a promising small molecule inhibitor of snake venom metalloproteinases (SVMPs). These zinc-dependent enzymes are key toxins in many viper venoms, responsible for severe pathologies including hemorrhage, coagulopathy, and local tissue damage. This guide provides a comprehensive technical overview of the preclinical and clinical evidence supporting this compound's potential as a snakebite therapeutic, detailed experimental protocols for its evaluation, and a summary of the quantitative data from key studies.

Introduction: The Rationale for this compound in Snakebite Envenoming

Viperidae snakes are responsible for a large proportion of snakebite-related deaths and disabilities worldwide.[1][2] The venom of these snakes is a complex cocktail of toxins, with snake venom metalloproteinases (SVMPs) being a predominant and highly pathological component.[1][3] SVMPs are zinc-dependent enzymes that degrade extracellular matrix proteins, leading to systemic hemorrhage, and can also activate coagulation factors, causing venom-induced consumption coagulopathy (VICC).[4][5]

The critical dependence of SVMPs on a Zn²⁺ cofactor for their enzymatic activity presents a key therapeutic vulnerability.[6][7] this compound, a dithiol chelating agent, can effectively bind to this zinc ion, thereby inhibiting the catalytic activity of SVMPs.[6][7] Its advantages as a potential snakebite therapeutic include:

-

Oral Bioavailability: this compound can be administered orally, making it suitable for pre-hospital use in remote settings where access to medical facilities is limited.[7][8][9]

-

Stability: It is stable at room temperature, simplifying storage and distribution in resource-poor areas.[1][7][9]

-

Established Safety Profile: As a licensed drug for heavy metal poisoning, this compound has a well-documented safety profile in humans.[6][10]

-

Broad-Spectrum Potential: By targeting a conserved mechanism in a major class of toxins, this compound has the potential for broad efficacy against the venoms of various viper species.[6]

Mechanism of Action: Chelation of the SVMP Zinc Cofactor

The catalytic activity of snake venom metalloproteinases is fundamentally reliant on a zinc ion (Zn²⁺) located within their active site. This ion is essential for the hydrolysis of peptide bonds in substrate proteins like collagen and fibrinogen. This compound's inhibitory action is direct and is based on its strong affinity for this zinc ion. The two sulfhydryl groups of this compound form a stable complex with the Zn²⁺, effectively sequestering it from the enzyme's active site. This chelation renders the SVMP catalytically inactive, preventing it from degrading its target proteins and thereby mitigating the venom's pathological effects.

Caption: Mechanism of this compound's inhibition of snake venom metalloproteinases (SVMPs).

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies on this compound's efficacy against snake venom.

Table 1: In Vitro Inhibition of SVMP Activity by this compound (DMPS)

| Venom Source | Assay Type | IC50 (µM) | Reference |

| Echis ocellatus | Fluorogenic Substrate | 1.64 - 3.40 | [6] |

| Echis pyramidum | Fluorogenic Substrate | ~2.0 (estimated from graph) | [6] |

| Echis carinatus | Fluorogenic Substrate | ~3.0 (estimated from graph) | [6] |

| Dispholidus typus | Fluorogenic Substrate | Lower potency than marimastat/prinomastat | [4][5] |

Note: In some studies, this compound (DMPS) showed lower in vitro potency compared to matrix metalloproteinase inhibitors like marimastat, but still demonstrated significant in vivo protection.[4][5]

Table 2: In Vivo Efficacy of this compound (DMPS) in Murine Models

| Venom Source | Mouse Model | Treatment Protocol | Outcome | Reference |

| Echis ocellatus | CD-1 Mice | Co-incubation (Venom + DMPS) | Complete survival | [6] |

| Echis carinatus | CD-1 Mice | Co-incubation (Venom + DMPS) | Complete survival | [6] |

| Echis ocellatus | CD-1 Mice | Challenge and Treat (DMPS 15 min post-venom) | Prolonged survival, 40% survival at 24h | [6] |

| Echis ocellatus | CD-1 Mice | Oral DMPS + delayed antivenom | Prolonged protection against lethality | [6] |

| Dispholidus typus | CD-1 Mice | Co-incubation (Venom + DMPS) | Partial protection, prolonged survival | [4][5] |

Table 3: Pharmacokinetic Parameters of Oral this compound in Healthy Kenyan Adults (Phase 1 Clinical Trial)

| Dose | Cmax (µg/mL) | Tmax (h) | T1/2 (h) | AUC0-∞ (µg.h/mL) | Reference |

| 1500 mg (single dose) | 14.7 | 2.9 | 18.4 | 204.5 | [1][2] |

The recommended Phase 2 dose is a 1500 mg loading dose, followed by 900 mg at 6 and 24 hours.[1][2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound as a snake venom inhibitor.

In Vitro SVMP Activity Assay (Fluorogenic Substrate)

This assay measures the enzymatic activity of SVMPs by detecting the cleavage of a quenched fluorogenic peptide substrate.

Materials:

-

Lyophilized snake venom

-

This compound (DMPS) or other inhibitors

-

Quenched fluorogenic substrate (e.g., ES010 from Bio-Techne)

-

Reaction Buffer: 150 mM NaCl, 50 mM Tris-HCl, pH 7.5

-

Phosphate Buffered Saline (PBS)

-

384-well or 96-well assay plates (black, flat-bottom)

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Reconstitute lyophilized venom in PBS to a stock concentration (e.g., 1 mg/mL).

-

Prepare a stock solution of this compound in PBS or water. Create a serial dilution to test a range of concentrations.

-

Dilute the fluorogenic substrate in the reaction buffer to the final working concentration (e.g., 7.5 µM).

-

-

Assay Setup:

-

In each well of the assay plate, add a fixed amount of snake venom (e.g., 1 µg in 15 µL PBS).

-

Add the desired concentration of this compound or a vehicle control (e.g., PBS) to the wells.

-

Briefly centrifuge the plate to ensure all components are at the bottom of the wells.

-

-

Incubation:

-

Incubate the plate at 37°C for 25-30 minutes to allow the inhibitor to interact with the venom.

-

-

Reaction Initiation:

-

Add the fluorogenic substrate solution to each well to initiate the enzymatic reaction.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

-

Measure the increase in fluorescence over time (kinetic mode) at the appropriate excitation and emission wavelengths (e.g., λex = 320 nm, λem = 420 nm).

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage (slope of the fluorescence curve).

-

Normalize the activity of the this compound-treated samples to the vehicle control (100% activity).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.

-

Caption: Workflow for an in vitro SVMP fluorogenic substrate assay.

In Vivo Venom Lethality Neutralization Assay (Murine Model)

This assay, based on the WHO-recommended protocol, assesses the ability of an inhibitor to prevent the lethal effects of venom in mice.[1]

Materials:

-

Lyophilized snake venom

-

This compound (DMPS)

-

Sterile saline or PBS

-

CD-1 mice (or other appropriate strain), typically 18-20g

-

Syringes and needles for intravenous (i.v.) or intraperitoneal (i.p.) injection

Procedure:

-

LD50 Determination:

-

First, determine the median lethal dose (LD50) of the venom by injecting groups of mice with a range of venom doses and recording mortality over 24 or 48 hours.

-

-

Preparation of Injections:

-

Reconstitute venom in sterile saline to the desired challenge dose (typically 3-5 times the LD50).

-

Dissolve this compound in sterile saline to the desired concentration.

-

-

Experimental Models:

-

Co-incubation Model:

-

Mix the venom challenge dose with varying doses of this compound.

-

Incubate the mixture at 37°C for 30 minutes.

-

Inject the mixture intravenously into groups of mice (n=5 per group).

-

-

Challenge and Treat Model (more clinically relevant):

-

Inject mice with the venom challenge dose.

-

After a specified delay (e.g., 15 minutes), administer this compound via a clinically relevant route (e.g., orally or intravenously).

-

-

-

Observation:

-

Monitor the mice for signs of envenoming and record survival times over a set period (e.g., 24 or 48 hours).

-

-

Data Analysis:

-

For the co-incubation model, calculate the Median Effective Dose (ED50), which is the dose of inhibitor that protects 50% of the animals from the lethal effects of the venom.

-

For the challenge and treat model, compare the survival times and overall survival rates between the treated and control (venom only) groups using statistical methods such as Kaplan-Meier survival analysis.

-

Caption: Workflow for in vivo venom lethality neutralization assays.

Murine Hemorrhage Neutralization Assay

This assay quantifies the ability of an inhibitor to neutralize the hemorrhage-inducing activity of venom.

Materials:

-

Lyophilized snake venom

-

This compound (DMPS)

-

Sterile saline

-

CD-1 mice

-

Drabkin's reagent (for hemoglobin quantification)

-

Homogenizer

Procedure:

-

Preparation of Injections:

-

Determine the Minimum Hemorrhagic Dose (MHD) of the venom, defined as the amount of venom that produces a 10 mm diameter hemorrhagic lesion.

-

Prepare a solution of venom (e.g., 2x MHD) and this compound in sterile saline.

-

-

Injection:

-

Inject a fixed volume (e.g., 50 µL) of the venom or venom/Unithiol mixture intradermally into the dorsal skin of the mice. A control group receives saline only.

-

-

Hemorrhage Development:

-

Euthanize the mice after a set period (e.g., 2 or 3 hours).

-

Carefully remove the dorsal skin and photograph the inner surface to visualize the hemorrhagic lesions.

-

-

Quantification:

-

Method 1 (Area Measurement): Measure the diameter of the hemorrhagic spot and calculate the area.

-

Method 2 (Hemoglobin Content):

-

Excise the hemorrhagic lesion from the skin.

-

Homogenize the tissue in a known volume of saline.

-

Centrifuge the homogenate and collect the supernatant.

-

Quantify the hemoglobin content in the supernatant spectrophotometrically using Drabkin's reagent by measuring absorbance at 540 nm.

-

-

-

Data Analysis:

-

Compare the hemorrhagic area or hemoglobin content between the this compound-treated groups and the venom-only control group to determine the percentage of inhibition.

-

Clinical Development and Future Directions

Preclinical success has led to the clinical evaluation of this compound for snakebite envenoming. A Phase 1 clinical trial in healthy Kenyan adults demonstrated that oral this compound is safe and well-tolerated, even at doses higher than those used for heavy metal poisoning.[1][2][7] The trial established a dosing regimen that achieves plasma concentrations predicted to be effective against SVMPs, paving the way for Phase 2 trials to assess its clinical efficacy in snakebite patients.[1][2][11]

Future research will focus on:

-

Phase 2/3 Clinical Trials: Evaluating the efficacy of this compound, alone or in combination with antivenom, in reducing mortality, morbidity, and local tissue damage in envenomed patients.

-

Broad-Spectrum Efficacy: Further preclinical studies to determine the efficacy of this compound against a wider range of viper venoms from different geographical regions.

-

Combination Therapy: Investigating the synergistic effects of this compound with other small molecule inhibitors (e.g., PLA2 inhibitors) and conventional antivenom to develop a comprehensive treatment strategy.

Conclusion

This compound represents a significant advancement in the search for novel snakebite therapeutics. Its mechanism of action, targeting the zinc-dependent activity of SVMPs, is well-supported by preclinical data. The successful completion of a Phase 1 clinical trial underscores its potential as a safe, orally administered, and field-deployable treatment.[7][11] As a repurposed drug, this compound offers an affordable and accessible option that could serve as a crucial pre-hospital intervention, bridging the gap between a snakebite event and the administration of antivenom. Further clinical development is warranted to fully realize its potential to reduce the devastating impact of snakebite envenoming worldwide.[1][2]

References

- 1. Improving in vivo assays in snake venom and antivenom research: A community discussion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | In Vitro Tests for Assessing the Neutralizing Ability of Snake Antivenoms: Toward the 3Rs Principles [frontiersin.org]

- 3. Hemorrhage Caused by Snake Venom Metalloproteinases: A Journey of Discovery and Understanding | MDPI [mdpi.com]

- 4. A rapid and sensitive fluorometric method for the quantitative analysis of snake venom metalloproteases and their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro and in vivo preclinical venom inhibition assays identify metalloproteinase inhibiting drugs as potential future treatments for snakebite envenoming by Dispholidus typus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Snakebite drug discovery: high-throughput screening to identify novel snake venom metalloproteinase toxin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Snakebite drug discovery: high-throughput screening to identify novel snake venom metalloproteinase toxin inhibitors [frontiersin.org]

- 9. jscimedcentral.com [jscimedcentral.com]

- 10. Detection and neutralization of cobra venom using rabbit antiserum in experimental envenomated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Unithiol: A Promising Metallo-β-Lactamase Inhibitor for Combating Carbapenem Resistance

An In-depth Technical Guide for Researchers and Drug Development Professionals

The rise of carbapenem-resistant Gram-negative bacteria, largely driven by the production of metallo-β-lactamases (MBLs), presents a formidable challenge to global health. The repurposing of existing drugs offers an accelerated pathway to combat this threat. This technical guide explores the potential of Unithiol (2,3-dimercapto-1-propanesulfonic acid), a licensed chelating agent, as a potent inhibitor of MBLs, providing a comprehensive overview of its mechanism of action, inhibitory kinetics, and detailed experimental protocols for its evaluation.

Quantitative Inhibitory Data

This compound has demonstrated significant inhibitory activity against New Delhi metallo-β-lactamase-1 (NDM-1), a clinically important MBL. The key quantitative data for its inhibitory action are summarized below.

| Enzyme | Substrate | Inhibitor | Inhibition Constant (Kᵢ) | Inhibition Type | Reference |

| NDM-1 | Meropenem | This compound | 16.7 ± 1.2 µM | Competitive | [1][2][3] |

| NDM-1 | Meropenem | L-captopril | 202.0 µM | Competitive | [1][2] |

Mechanism of Action: Competitive Inhibition through Active Site Binding

This compound functions as a competitive inhibitor of MBLs, directly competing with β-lactam substrates for binding to the enzyme's active site.[1][2][3] Unlike simple chelating agents that strip the essential zinc ions from the enzyme, this compound forms a ternary complex with the zinc-containing active site.[4]

The inhibitory mechanism involves a dual interaction:

-

Thiol Group Interaction: The thiol groups of this compound directly interact with the two zinc ions (Zn1 and Zn2) in the catalytic site of the MBL.[1][3] This interaction displaces the nucleophilic hydroxide (B78521) ion that is crucial for the hydrolysis of the β-lactam ring.[1][3]

-

Sulfate (B86663) Group Interaction: The sulfate group of this compound forms a coordination bond with one of the zinc ions and also establishes hydrogen bonds with positively charged amino acid residues, such as lysine, at the entrance of the active site.[1][3] This secondary interaction further stabilizes the binding of this compound within the active site.

This multifaceted binding mode explains its potent competitive inhibition and distinguishes it from non-specific chelators.

References

The Journey of Oral Unithiol Through the Body: A Deep Dive into its Pharmacokinetics and Bioavailability

For Immediate Release

[City, State] – A comprehensive technical guide detailing the pharmacokinetics and bioavailability of oral Unithiol (also known as DMPS) has been compiled to serve as a critical resource for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth analysis of how the body processes this chelating agent, summarizing key quantitative data, outlining detailed experimental protocols, and visualizing complex biological processes.

This compound, a water-soluble analogue of dimercaprol, has been historically utilized for the treatment of heavy metal poisoning.[1] Its oral administration presents a convenient and promising route of delivery, necessitating a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile. This guide synthesizes findings from various human and animal studies to present a holistic view of oral this compound's pharmacokinetic journey.

Quantitative Pharmacokinetic Profile of Oral this compound in Humans

The oral bioavailability of this compound in humans is approximately 39% to 50%, with peak blood concentrations observed around 3.7 hours after administration.[1][2] Following a single oral dose of 300 mg, the maximum plasma concentration (Cmax) of total this compound reaches approximately 11.9 µM.[2][3] In a dose-escalation study, a maximum oral dose of 1500 mg resulted in a Cmax of 14.7 µg/mL, a Tmax of 2.9 hours, and an area under the curve (AUC) of 204.5 µg.h/mL.[4][5]

This compound is extensively bound to plasma proteins, primarily albumin, with over 60% of the circulating drug being protein-bound.[2][3] The elimination half-life of the parent drug is about 1.8 hours, while the half-life for total this compound (including its metabolites) is significantly longer, at approximately 20 hours.[1][3]

| Parameter | Value | Oral Dose | Subject Population | Citation |

| Bioavailability | 39% (range 19–62%) | 300 mg (3x100 mg capsules) | 4 male volunteers | [2] |

| Bioavailability | ~50% | Not specified | Not specified | [1] |

| Tmax (Time to Peak Concentration) | 3.7 hours | 300 mg | 10 male volunteers | [3] |

| Tmax (Time to Peak Concentration) | 4 hours | 300 mg (3x100 mg capsules) | Volunteers | [2] |

| Tmax (Time to Peak Concentration) | 2.9 hours | 1500 mg | Healthy adult volunteers | [4][5] |

| Cmax (Peak Plasma Concentration) | 11.9 µM (for total this compound) | 300 mg | 10 male volunteers | [2][3] |

| Cmax (Peak Plasma Concentration) | 14.7 µg/mL | 1500 mg | Healthy adult volunteers | [4][5] |

| AUC (Area Under the Curve) | 148 µM hours (for total this compound) | 300 mg | 10 male volunteers | [2][3] |

| AUC₀₋∞ | 204.5 µg.h/mL | 1500 mg | Healthy adult volunteers | [4][5] |

| Elimination Half-life (Parent Drug) | 1.8 hours | Intravenous (for comparison) | 5 healthy volunteers | [3] |

| Elimination Half-life (Total this compound) | 20 hours | Not specified | Not specified | [1] |

| Elimination Half-life (Total this compound) | 9.1 hours | 300 mg | 10 male volunteers | [3] |

| Elimination Half-life | 18.4 hours | 1500 mg | Healthy adult volunteers | [4][5] |

| Plasma Protein Binding | 62.5% (at 5 hours) | Single oral dose | 3 healthy adults | [2] |

Experimental Protocols: A Methodological Overview

This guide provides a detailed look into the methodologies employed in the pharmacokinetic analysis of oral this compound.

Human Clinical Trials

Clinical studies on oral this compound typically follow a single or multiple ascending dose design in healthy volunteers.[2][4][5]

Administration and Sampling:

-

Dosing: Participants receive single or multiple oral doses of this compound, for instance, in capsule form.

-

Blood Collection: Venous blood samples are collected at predetermined time points before and after drug administration to characterize the plasma concentration-time profile.

-

Urine Collection: Urine samples are often collected over specified intervals to assess the extent of renal excretion of the parent drug and its metabolites.

Analytical Method: The concentration of this compound and its metabolites in plasma and urine is predominantly determined using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[4][5] This sensitive and specific method allows for the accurate quantification of the drug and its various forms.

Animal Studies

Pharmacokinetic studies in animal models, such as rats and beagles, are crucial for preclinical assessment.

Administration and Sampling:

-

Oral Gavage: A precise dose of this compound is administered directly into the stomach of the animal using a gavage needle.

-

Blood Collection: Serial blood samples are typically collected from the tail vein or other appropriate sites at various time points.

In Vitro Assays

Protein Binding: The extent of this compound's binding to plasma proteins is commonly determined using equilibrium dialysis. This technique separates the free drug from the protein-bound drug across a semi-permeable membrane.

Metabolism: In vitro metabolism studies often utilize liver microsomes to identify the metabolic pathways and the enzymes involved in the biotransformation of this compound.

The Metabolic Fate of this compound

Upon absorption, this compound is rapidly and extensively metabolized into various disulfide forms. The primary metabolites found in urine are cyclic polymeric this compound disulfides, with smaller amounts of this compound-cysteine mixed disulfide and acyclic this compound disulfide.[2] This metabolic transformation is a key aspect of its pharmacokinetic profile.

This in-depth technical guide serves as a foundational document for professionals in the field, providing critical data and methodological insights to support further research and development of oral this compound for various therapeutic applications.

References

Unithiol's Double-Edged Sword: A Technical Guide to its Impact on Essential Mineral Homeostasis

For Immediate Release

[City, State] – [Date] – This in-depth technical guide provides a comprehensive analysis of the chelating agent Unithiol (Dimercapto-Propane Sulfonate or DMPS) and its significant effects on the homeostasis of essential minerals. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current scientific literature to elucidate the mechanisms of action, quantitative effects on mineral balance, and the broader implications for cellular function.

This compound is a potent chelating agent primarily utilized in the treatment of heavy metal poisoning. Its efficacy lies in its dithiol structure, which forms stable, water-soluble complexes with heavy metals, facilitating their renal excretion.[1][2] However, this mechanism is not entirely specific to toxic metals. This compound can also bind to and promote the excretion of essential minerals, notably zinc and copper, thereby disrupting their delicate homeostatic balance.[2][3][4] This guide delves into the nuances of this interaction, presenting quantitative data, detailed experimental protocols, and visualizations of the involved biochemical pathways.

Quantitative Effects on Mineral Excretion

This compound administration leads to a quantifiable increase in the urinary excretion of several essential minerals. The following tables summarize the available data from studies investigating the impact of this compound on mineral loss.

| Essential Mineral | Dosage and Administration | Fold Increase in Urinary Excretion (Range) | Reference |

| Zinc (Zn) | 3 mg/kg Intravenous | 1.6 to 44-fold | [1][5] |

| Copper (Cu) | 3 mg/kg Intravenous | 2 to 119-fold | [1][5] |

| Selenium (Se) | 3 mg/kg Intravenous | 3 to 43.8-fold | [1][5] |

| Magnesium (Mg) | 3 mg/kg Intravenous | 1.75 to 42.7-fold | [1][5] |

Table 1: Fold Increase in Urinary Excretion of Essential Minerals Following Intravenous this compound Administration. This table illustrates the significant impact of a single intravenous dose of this compound on the excretion of key essential minerals. The wide ranges in fold increase likely reflect individual variations in baseline mineral status and metabolic responses to the chelating agent. It is important to note that the excretion of manganese, chromium, cobalt, aluminum, and molybdenum was found to be unchanged in the same study.[1][5]

Mechanisms of this compound-Induced Mineral Dysregulation

The primary mechanism by which this compound affects essential mineral homeostasis is through direct chelation. The sulfhydryl groups (-SH) in the this compound molecule have a high affinity for divalent cations, including essential minerals like zinc and copper.[1]

Beyond direct chelation, this compound's impact extends to the disruption of metalloprotein function. Many enzymes and transcription factors rely on essential minerals as cofactors for their structure and catalytic activity.

Interaction with Zinc-Dependent Proteins:

Zinc is a crucial structural component of a vast number of proteins, including zinc-finger transcription factors that regulate gene expression. By reducing the bioavailability of zinc, this compound can potentially interfere with these fundamental cellular processes. Dithiol compounds have been shown to bind to zinc-finger proteins, inhibiting their function.

References

- 1. Urinary excretion of trace elements in humans after sodium 2,3-dimercaptopropane-1-sulfonate challenge test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 3. integrative.ca [integrative.ca]

- 4. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Cellular Uptake and Distribution of Unithiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unithiol, also known as 2,3-dimercapto-1-propanesulfonic acid (DMPS), is a chelating agent utilized in the treatment of heavy metal poisoning. Its efficacy is intrinsically linked to its ability to enter cells, bind to toxic metals, and facilitate their excretion. This technical guide provides a comprehensive overview of the current understanding of the cellular uptake and distribution of this compound, synthesizing available quantitative data, detailing experimental methodologies, and visualizing key transport pathways.

Cellular Uptake of this compound

The entry of this compound into cells is a critical step in its mechanism of action, allowing it to access intracellularly sequestered heavy metals. Evidence strongly suggests that the uptake of this compound is not a simple passive diffusion process but is mediated by specific protein transporters.

The Role of Organic Anion Transporters (OATs)

The primary mechanism for the cellular uptake of this compound involves the organic anion transporter (OAT) family of proteins, which are part of the solute carrier (SLC) superfamily. Specifically, research has identified the human organic anion transporter 1 (hOAT1) as a key transporter for this compound.

Studies have demonstrated that this compound, in both its reduced and oxidized forms, interacts with hOAT1. This interaction has been characterized by inhibition studies, where this compound was shown to competitively inhibit the transport of other known OAT1 substrates, such as para-aminohippuric acid (PAH). Furthermore, it has been confirmed that this compound itself is a substrate for hOAT1, meaning it is actively transported into the cell by this protein. There is also evidence to suggest an interaction with OAT3, another member of the organic anion transporter family.

The transport of this compound by OAT1 is a crucial aspect of its renal handling and contributes to its therapeutic effect in chelating heavy metals accumulated in the kidney.

Quantitative Data on this compound Pharmacokinetics and Transport

A clear understanding of the quantitative aspects of this compound's behavior in the body is essential for its effective clinical use. The following tables summarize key pharmacokinetic parameters and transport inhibition data.

| Parameter | Value | Species | Administration | Reference(s) |

| Oral Bioavailability | ~50% | Human | Oral | [1] |

| Peak Blood Concentration (Tmax) | ~3.7 hours | Human | Oral | [1] |

| Elimination Half-life (unaltered this compound) | ~1.8 hours | Human | Intravenous | [2] |

| Elimination Half-life (total this compound) | ~20 hours | Human | Intravenous | [1] |

| Plasma Protein Binding | >60% (primarily albumin) | Human | Oral | [2] |

| Urinary Excretion (unaltered this compound) | ~10% of intravenous dose | Human | Intravenous | [1] |

| Urinary Excretion (transformed products) | ~90% of intravenous dose (predominantly cyclic DMPS sulfides) | Human | Intravenous | [1] |

| Transporter | Compound | Inhibition Constant (Ki) | Experimental System | Reference(s) |

| hOAT1 | Reduced this compound (DMPS) | 22.4 ± 8.4 µM | Xenopus oocyte expression system | |

| hOAT1 | Oxidized this compound (DMPS disulfide) | 66 ± 13.6 µM | Xenopus oocyte expression system |

Intracellular Distribution of this compound

While it is established that this compound can cross cellular membranes to reach intracellular compartments, specific quantitative data on its subcellular distribution is currently lacking in the scientific literature. It is known to access intracellular stores of heavy metals, which is crucial for its detoxifying capability.[3] However, the precise concentrations or proportions of this compound within specific organelles such as mitochondria, the nucleus, or the cytoplasm have not been determined. Further research employing techniques like subcellular fractionation followed by sensitive analytical methods would be necessary to elucidate the detailed intracellular localization of this compound.

Experimental Protocols

The study of this compound's cellular uptake and distribution involves a combination of in vivo pharmacokinetic studies and in vitro cellular transport assays.

In Vivo Pharmacokinetic Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a whole organism.

Methodology:

-

Animal Model/Human Volunteers: Studies are typically conducted in animal models (e.g., rats) or human volunteers.[1][2]

-

Drug Administration: this compound is administered via the desired route (e.g., oral or intravenous).[1][2]

-

Sample Collection: Blood, urine, and feces are collected at predetermined time points.

-

Sample Preparation: Plasma is separated from blood. Urine samples may be treated to stabilize this compound and its metabolites.

-

Quantification of this compound and Metabolites: The concentrations of this compound and its disulfide metabolites in plasma and urine are determined using a validated analytical method, most commonly High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This method allows for the sensitive and specific quantification of the parent drug and its various forms.

-

Pharmacokinetic Analysis: The resulting concentration-time data are analyzed using pharmacokinetic modeling software to calculate parameters such as bioavailability, Tmax, elimination half-life, and volume of distribution.[2]

In Vitro Cellular Uptake Assays

Objective: To investigate the mechanism and kinetics of this compound transport into cells, particularly the role of specific transporters like OAT1.

Methodology:

-

Cell Culture: A suitable cell line is used. For studying specific transporters, cells that do not endogenously express the transporter of interest (e.g., Human Embryonic Kidney 293 - HEK293 cells) are transfected to express the transporter (e.g., hOAT1).

-

Uptake Experiment:

-

Cells are seeded in multi-well plates and grown to confluence.

-

The cells are washed with a transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

-

A solution containing this compound at a known concentration is added to the cells. To determine kinetic parameters, a range of this compound concentrations is used.

-

For inhibition studies, a known substrate of the transporter (e.g., radio-labeled PAH or a fluorescent substrate like 6-carboxyfluorescein) is added along with varying concentrations of this compound.

-

The uptake is allowed to proceed for a specific time at 37°C.

-

The uptake is stopped by rapidly washing the cells with ice-cold transport buffer to remove extracellular this compound.

-

-

Cell Lysis and Quantification:

-

The cells are lysed to release the intracellular contents.

-

The intracellular concentration of this compound is quantified using a sensitive analytical method such as HPLC-MS. If a radiolabeled or fluorescent substrate is used in an inhibition assay, its concentration is measured accordingly (e.g., scintillation counting or fluorescence spectrophotometry).

-

-

Data Analysis:

-

Uptake rates are calculated and normalized to the protein content of the cell lysate.

-

For kinetic studies, the data are fitted to the Michaelis-Menten equation to determine the Km (substrate concentration at half-maximal transport velocity) and Vmax (maximal transport velocity).

-

For inhibition studies, the IC50 (concentration of inhibitor that causes 50% inhibition of substrate transport) and Ki (inhibition constant) are calculated.

-

Visualizations: Signaling Pathways and Experimental Workflows

This compound Transport via Organic Anion Transporter 1 (OAT1)

Caption: this compound uptake is mediated by the OAT1 transporter via an antiport mechanism with dicarboxylates.

General Workflow for In Vitro Cellular Uptake Assay

Caption: A typical experimental workflow for studying the cellular uptake of this compound in vitro.

Conclusion

The cellular uptake of this compound is a transporter-mediated process, with the organic anion transporter OAT1 playing a significant role. This active transport mechanism allows this compound to enter cells and chelate intracellular heavy metals, which is fundamental to its therapeutic action. While pharmacokinetic parameters in humans are relatively well-characterized, further research is needed to fully elucidate the kinetics of this compound transport by specific transporters, to investigate the potential involvement of other uptake mechanisms, and to map its subcellular distribution. A deeper understanding of these processes will be invaluable for optimizing the clinical use of this compound and for the development of novel and more effective chelating agents.

References

- 1. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 2. TRUE-1: Trial of Repurposed this compound for snakebite Envenoming phase 1 (safety, tolerability, pharmacokinetics and pharmacodynamics in healthy Kenyan adults) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

Unithiol: A Technical Whitepaper on Therapeutic Applications Beyond Chelation

Abstract

Unithiol (Sodium 2,3-dimercaptopropane-1-sulfonate, DMPS) is a well-established dithiol chelating agent, primarily utilized for the treatment of heavy metal poisoning. Its high affinity for metals such as mercury, lead, and arsenic is attributed to its two sulfhydryl (-SH) groups, which form stable, excretable complexes with these toxicants. However, the very chemical feature that defines its chelation efficacy—the presence of reactive thiol groups—also endows this compound with a range of biological activities that extend beyond simple metal ion removal. This technical guide explores the potential therapeutic applications of this compound that are not predicated on systemic heavy metal chelation, focusing on its role as an enzyme inhibitor, a modulator of critical signaling pathways like Nrf2, and its potential as a direct antioxidant and cytoprotective agent. This document provides a comprehensive overview of the mechanisms, quantitative data where available, and detailed experimental protocols to facilitate further research and development in these novel therapeutic areas.

Inhibition of Metallo-β-Lactamases (MBLs)